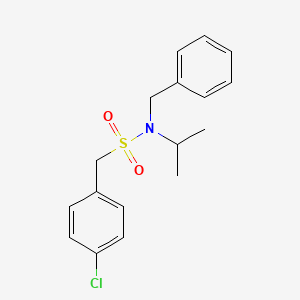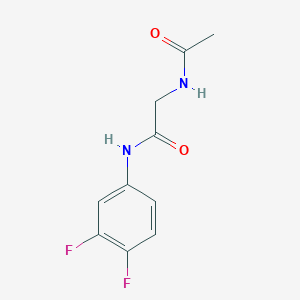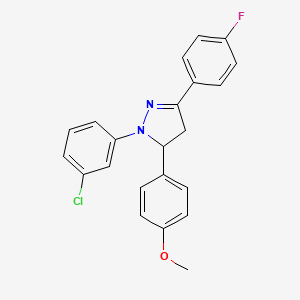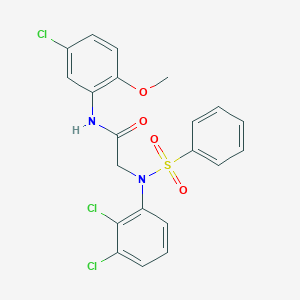
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide, also known as BCI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BCI is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has also been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has been found to have anti-viral properties, inhibiting the replication of the influenza virus.
Wirkmechanismus
The mechanism of action of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and is involved in regulating pH in the tumor microenvironment. By inhibiting CAIX, N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide disrupts the pH balance in cancer cells, leading to cell death. N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression.
Biochemical and Physiological Effects:
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has been found to inhibit viral replication by blocking the entry of the virus into host cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its ability to inhibit the activity of CAIX, which is overexpressed in many cancer cells. This makes N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide a potential candidate for the development of cancer therapeutics. Another advantage of using N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide is its ability to inhibit the replication of viruses, making it a potential candidate for the development of anti-viral drugs. However, one limitation of using N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide. One area of research is the development of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide-based therapeutics for the treatment of cancer. Another area of research is the development of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide-based anti-viral drugs. Additionally, further studies are needed to determine the safety and toxicity of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide in vivo. Finally, the mechanism of action of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide needs to be further elucidated to fully understand its potential applications in biomedical research.
Conclusion:
In conclusion, N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It exhibits anti-inflammatory, anti-cancer, and anti-viral effects and has been shown to inhibit the activity of CAIX and HDAC. N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has several advantages for lab experiments, including its potential as a cancer therapeutic and anti-viral drug. However, further studies are needed to fully understand the mechanism of action and toxicity of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide.
Synthesemethoden
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide can be synthesized using a variety of methods, including the reaction of N-isopropylbenzylamine with p-chlorobenzyl chloride followed by reaction with methanesulfonyl chloride. The resulting product is then purified using column chromatography. Other methods of synthesis include the use of N-isopropylbenzylamine and p-chlorobenzylamine as starting materials, followed by reaction with methanesulfonyl chloride.
Eigenschaften
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-14(2)19(12-15-6-4-3-5-7-15)22(20,21)13-16-8-10-17(18)11-9-16/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFTEHFBAOJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-chlorophenyl)-N-(propan-2-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)

![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)
![1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5159634.png)
